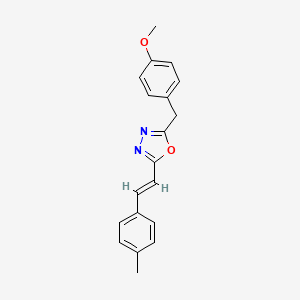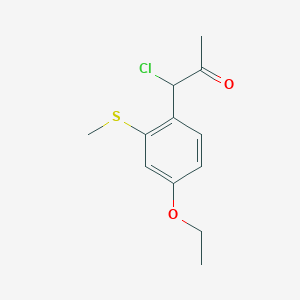
1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.76 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-2-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields .
Applications De Recherche Scientifique
1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the ethoxy and methylthio groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological molecules and pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one include:
1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with different positions of the ethoxy and methylthio groups.
2-methyl-4’-(methylthio)-2-Morpholinopropiophenone: Known for its use as a photoinitiator in UV-curable inks and coatings.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H15ClO2S |
|---|---|
Poids moléculaire |
258.76 g/mol |
Nom IUPAC |
1-chloro-1-(4-ethoxy-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2S/c1-4-15-9-5-6-10(11(7-9)16-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
Clé InChI |
UJOBQLQNRRMQIU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)

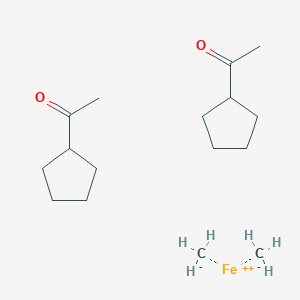
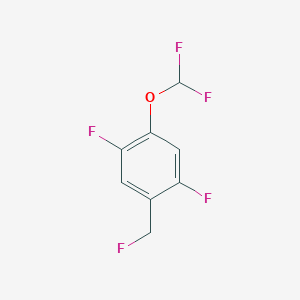
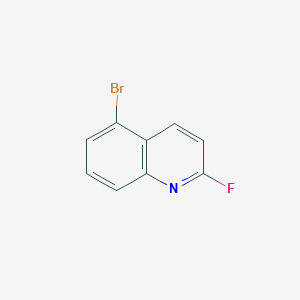
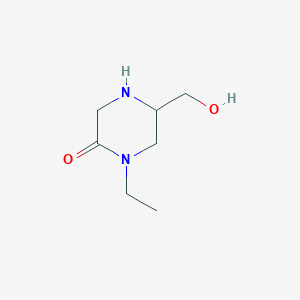


![(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester](/img/structure/B14043627.png)
